molecular formula C8H11NO4 B13253553 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13253553
M. Wt: 185.18 g/mol
InChI Key: SEWSOGATDJBHKG-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a branched methoxypropan-2-yl group and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and carboxylic acid groups, and steric bulk from the tert-methoxypropyl substituent.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-8(2,12-3)7-9-5(4-13-7)6(10)11/h4H,1-3H3,(H,10,11)

InChI Key

SEWSOGATDJBHKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CO1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The methoxypropan-2-yl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methoxypropan-2-yl group may enhance the compound’s binding affinity or stability, contributing to its overall effect.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected 1,3-Oxazole-4-carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic Acid* C₈H₁₁NO₄ 201.18 (calculated) N/A Methoxypropan-2-yl
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid C₁₁H₉NO₃ 203.19 182–183 Phenyl, 5-methyl
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic Acid C₇H₉NO₄ 171.15 N/A Methoxyethyl
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid C₉H₁₁NO₄ 197.19 N/A Tetrahydropyran

*Theoretical values for the target compound.

Biological Activity

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid, with the CAS number 1695737-73-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid is C8H11NO4C_8H_{11}NO_4 with a molecular weight of 185.18 g/mol. The compound features an oxazole ring, which is known for its biological significance in various pharmacological contexts .

PropertyValue
CAS Number1695737-73-5
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol

Synthesis

The synthesis of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions, including condensation and cyclization processes. The specific synthetic routes can vary depending on the desired purity and yield.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of oxazole compounds exhibit significant inhibitory effects on cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range for several related compounds, suggesting a promising potential for cancer therapy .

CompoundCell LineIC50 (µM)
Oxazole Derivative AHCT1163.7
Oxazole Derivative BMCF71.2
Oxazole Derivative CHEK2935.3

Antibacterial Activity

In addition to anticancer properties, some studies indicate that oxazole derivatives demonstrate selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 8 µM, indicating their potential as antibacterial agents .

Antioxidative Activity

Compounds similar to 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid have also shown antioxidative properties. Antioxidants play a critical role in mitigating oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

  • Anticancer Research : A study evaluating a series of oxazole derivatives found that certain modifications significantly enhanced their antiproliferative effects across multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substituents on the oxazole ring could optimize biological activity .
  • Antibacterial Testing : Another investigation focused on the antibacterial efficacy of oxazole derivatives against clinical isolates of E. faecalis. Results showed that specific structural modifications increased potency against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with a condensation reaction between appropriately substituted aldehydes and amino alcohols, followed by cyclization. Catalysts such as palladium or copper (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, toluene) are effective. Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amino alcohol) and temperature (80–100°C for 12–24 hours). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodology : Use engineering controls (fume hoods) and personal protective equipment (gloves, lab coats, safety goggles). Store in airtight containers at 2–8°C, protected from light and moisture. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What analytical techniques confirm the compound’s identity and purity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., oxazole ring protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.2–3.5 ppm).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (flow rate: 1.0 mL/min) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ion at m/z 214.1) .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

  • Methodology : Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (e.g., density functional theory (DFT) to simulate NMR spectra) and compare with structurally analogous oxazole derivatives .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodology :

  • Use scavenging agents (e.g., molecular sieves) to absorb excess reagents.
  • Optimize reaction stoichiometry (reduce aldehyde excess to <10%).
  • Conduct reactions under inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) to terminate at 85–90% conversion .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodology : Prepare buffered solutions (pH 3–9) and incubate at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Stability is optimal at pH 6–7, with hydrolysis observed at extremes (pH <4 or >8) due to oxazole ring opening .

Q. What computational methods predict reactivity for derivatization?

  • Methodology : Use DFT (B3LYP/6-31G* basis set) to calculate Fukui indices for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) identifies potential binding interactions for biological activity studies. Compare results with similar oxazole-carboxylic acid derivatives .

Q. How to assess toxicity risks when existing data is insufficient?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR, OECD Toolbox) to predict acute toxicity. Validate with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using structurally related compounds as benchmarks .

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